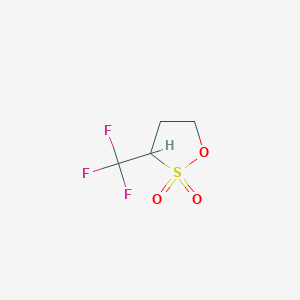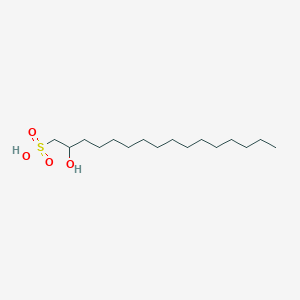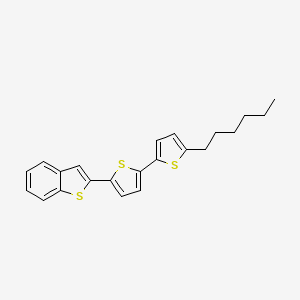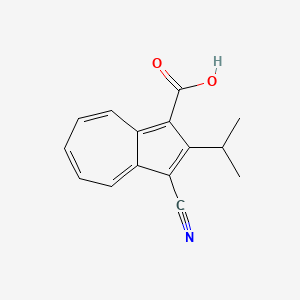
3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid is a chemical compound belonging to the azulene family. Azulene is an aromatic hydrocarbon known for its unique chemical structure and interesting biological properties. Azulene derivatives, including this compound, have found various applications in technology and medicine due to their physicochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in organic synthesis for forming carbon–carbon bonds. The process involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of dermatological diseases and cancer.
Industry: Utilized in the development of optoelectronic devices and materials.
Mécanisme D'action
The mechanism of action of 3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiazulene: Another azulene derivative known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory and antioxidant properties.
Uniqueness
3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.
Propriétés
Numéro CAS |
819884-02-1 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3-cyano-2-propan-2-ylazulene-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO2/c1-9(2)13-12(8-16)10-6-4-3-5-7-11(10)14(13)15(17)18/h3-7,9H,1-2H3,(H,17,18) |
Clé InChI |
BPLFFUWCVWEGCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C2=CC=CC=CC2=C1C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


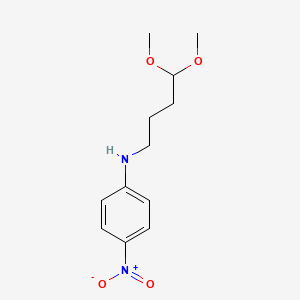
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
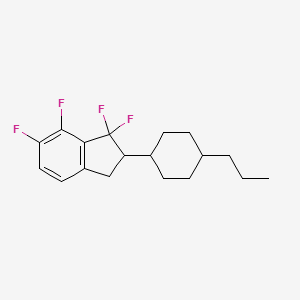
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
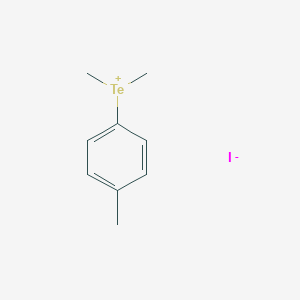
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
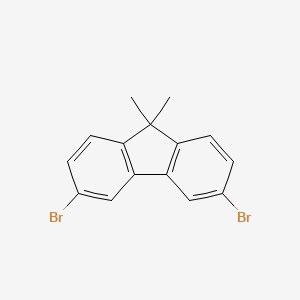
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
